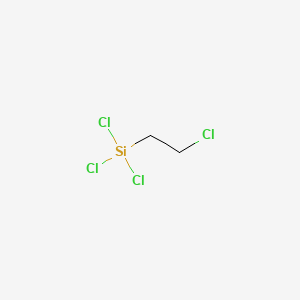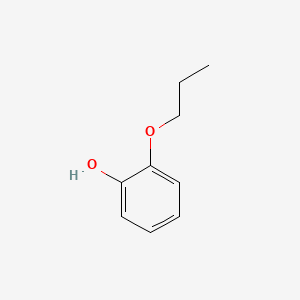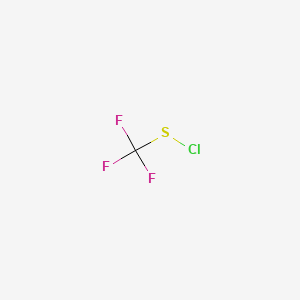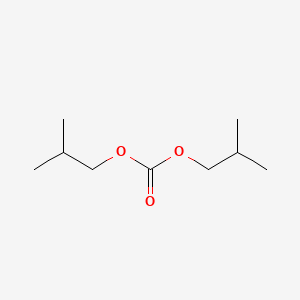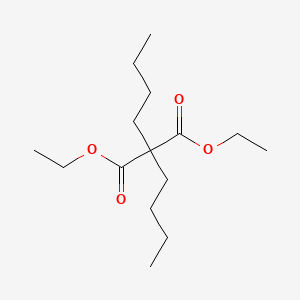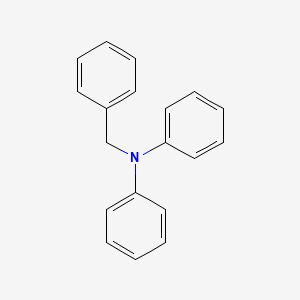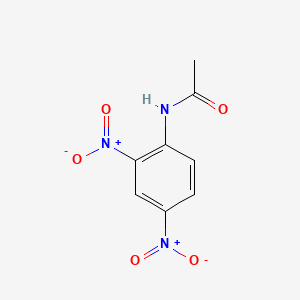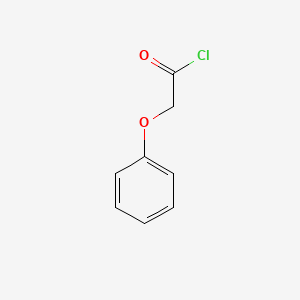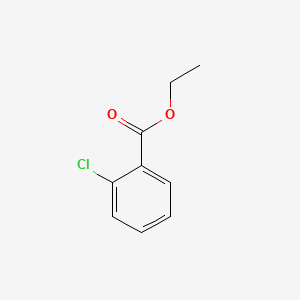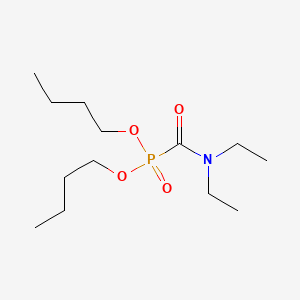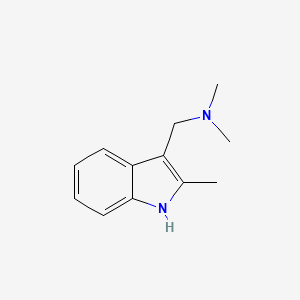
2-Methyl-3-N,N-dimethylaminomethylindole
Overview
Description
2-Methyl Gramine, also known as N,N-dimethyl-1H-indole-3-methylamine, is an indole alkaloid that has garnered significant attention due to its diverse biological activities. This compound is naturally found in plants such as Arundo donax L. and barley, where it plays a defensive role against herbivores . It is also a precursor for the biosynthesis of tryptophan, an essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl Gramine typically involves the Mannich reaction, where indole is reacted with formaldehyde and dimethylamine. The reaction conditions often include an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2-Methyl Gramine can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl Gramine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylamine group, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acid catalysts.
Major Products Formed:
Oxidation: Indole-3-carboxaldehyde.
Reduction: Indole-3-methylamine.
Substitution: Various N-alkylated indole derivatives.
Scientific Research Applications
2-Methyl Gramine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: It is used as an insecticide and algicide due to its toxic effects on certain pests.
Mechanism of Action
The mechanism of action of 2-Methyl Gramine involves its interaction with various molecular targets:
Serotonin Receptors: It acts as an agonist, modulating the activity of serotonin pathways.
Enzyme Inhibition: The compound can inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.
Cell Membrane Interaction: It disrupts cell membranes in certain pests, leading to their death.
Comparison with Similar Compounds
2-Methyl Gramine can be compared with other indole alkaloids such as:
Sumatriptan: Used in the treatment of migraines, it shares a similar indole structure but has different pharmacological properties.
Rizatriptan: Another migraine medication, it also has an indole backbone but differs in its specific receptor interactions.
Uniqueness: What sets 2-Methyl Gramine apart is its broad spectrum of biological activities and its role as a precursor in the biosynthesis of tryptophan. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
N,N-dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9-11(8-14(2)3)10-6-4-5-7-12(10)13-9/h4-7,13H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNMXMZCRHTBEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30958303 | |
| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37125-92-1 | |
| Record name | 3-((Dimethylamino)methyl)-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037125921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37125-92-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-Dimethyl-1-(2-methyl-1H-indol-3-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30958303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYLGRAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-((DIMETHYLAMINO)METHYL)-2-METHYLINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FH810Q3BT2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-methylgramine a potential alternative to existing antifouling solutions?
A1: Current antifouling paints often rely on heavy metals like bis-(n-butyltin)oxide (TBTO), which pose significant environmental risks. Research has shown that 2-methylgramine exhibits potent inhibitory activity against the settlement of barnacle larvae (specifically Balanus amphitrite) [, ]. Notably, its toxicity to these larvae is significantly lower compared to TBTO []. This suggests that 2-methylgramine could offer a more environmentally friendly approach to combat biofouling.
Q2: How does 2-methylgramine affect barnacle larvae?
A2: Studies indicate that 2-methylgramine doesn't act as a toxin to barnacle larvae, but rather as a repellent []. This means it interferes with their settlement process without directly killing them. The exact mechanism of this repellent effect requires further investigation.
Q3: Has 2-methylgramine been incorporated into any practical applications?
A3: Yes, researchers have successfully developed a silicone-based antifouling paint containing 5,6-dichloro-1-methylgramine (DCMG), a close derivative of 2-methylgramine []. Field tests demonstrated that surfaces coated with this paint remained largely free of barnacles for 1.5 years, similar to commercially available silicone-based antifouling coatings []. This highlights the practical potential of 2-methylgramine derivatives as effective and environmentally friendly antifouling agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
